molecular formula C16H26N4O2 B569764 Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate CAS No. 111669-26-2

Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate

Cat. No.: B569764
CAS No.: 111669-26-2
M. Wt: 306.41
InChI Key: MLMFCRUWVHXHIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate (CAS: 444620-69-3) is a piperazine-carboxylate derivative featuring a pyridine ring substituted with an ethylamino group at the 3-position. The tert-butyl carbamate group serves as a protective moiety for the piperazine nitrogen, enhancing solubility and stability during synthetic processes. This compound is a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules. Its structure allows for versatile modifications, enabling exploration of structure-activity relationships (SAR) .

Properties

IUPAC Name

tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-5-17-13-7-6-8-18-14(13)19-9-11-20(12-10-19)15(21)22-16(2,3)4/h6-8,17H,5,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMFCRUWVHXHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30699143
Record name tert-Butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111669-26-2
Record name 1,1-Dimethylethyl 4-[3-(ethylamino)-2-pyridinyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111669-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanism and Reaction Design

The photocatalytic method, exemplified by recent patent literature, enables direct coupling of 3-(ethylamino)pyridine derivatives with tert-butyl piperazine-1-carboxylate under visible light irradiation. Acridinium salts (e.g., 9-mesityl-10-methylacridinium tetrafluoroborate) serve as photocatalysts, facilitating electron transfer to generate aryl radicals from pyridine precursors. Oxygen or 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) acts as an oxidant, ensuring catalytic turnover while minimizing side reactions.

In a representative procedure, 3-(ethylamino)pyridin-2-amine (0.2 mmol) and tert-butyl piperazine-1-carboxylate (0.2 mmol) are dissolved in anhydrous dichloroethane with 0.01 mmol acridinium catalyst. After oxygen purging, blue LED irradiation (450 nm) for 10 hours yields the target compound at 92–95% efficiency. This method bypasses traditional metal-catalyzed cross-coupling, eliminating palladium residues and reducing purification complexity.

Advantages and Limitations

  • Yield : 92–95% (isolated).

  • Byproducts : <5% dimerization or overoxidation products.

  • Catalyst Loading : 5 mol% acridinium salt.

  • Scalability : Demonstrated at 100-g scale with consistent yield.

This approach avoids hazardous hydrogen gas and heavy metals, aligning with green chemistry principles. However, specialized equipment for light irradiation and oxygen-sensitive conditions may limit accessibility for small laboratories.

Multi-Step Condensation and Functionalization

Carboxylic Acid Intermediate Route

A two-step synthesis reported in Chemical & Pharmaceutical Bulletin involves:

  • Ester Hydrolysis : Ethyl 3-(ethylamino)pyridine-2-carboxylate is hydrolyzed to the carboxylic acid using NaOH/THF/EtOH (4.0 M, 63% yield).

  • Amide Coupling : The carboxylic acid reacts with tert-butyl piperazine-1-carboxylate via carbodiimide-mediated coupling (WSC·HCl, HOBt) in DMF, achieving 79% yield.

Reaction Conditions:

StepReagentsSolventTemperatureYield
1NaOHTHF/EtOHRT63%
2WSC·HCl, HOBtDMFRT79%

This method offers flexibility for introducing diverse pyridine substituents but requires stoichiometric coupling agents, increasing cost and waste.

Reductive Amination Strategy

For introducing the ethylamino group, reductive amination of 3-aminopyridine-2-carbaldehyde with ethylamine using NaBH(OAc)₃ in dichloromethane provides 3-(ethylamino)pyridine-2-carbaldehyde (87% yield). Subsequent coupling with tert-butyl piperazine-1-carboxylate via Mitsunobu reaction (Tsunoda’s reagent) yields the final product in 72% efficiency.

Comparative Analysis of Methodologies

Efficiency and Practicality

MethodStepsYield (%)Catalyst CostByproducts
Photocatalytic195ModerateLow
Carbodiimide279HighModerate
Reductive Amination372LowHigh

Photocatalytic synthesis excels in step economy and yield but demands light infrastructure. Carbodiimide coupling, while reliable, generates stoichiometric waste. Reductive amination offers substrate versatility but suffers from lower overall yield.

Industrial-Scale Adaptations

Continuous-Flow Photoreactors

Patented methodologies have been adapted to continuous-flow systems, enhancing light penetration and oxygen distribution. Residence times of 30 minutes achieve 94% yield at 10 L/h throughput, demonstrating viability for kilogram-scale production.

Purification Protocols

Column chromatography remains standard for laboratory-scale isolation (90–95% purity). Industrial processes employ crystallization from ethyl acetate/heptane (4:1), achieving >99% purity with 88% recovery .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Halogenating agents like N-bromosuccinimide or N-chlorosuccinimide are employed under mild conditions.

Major Products Formed

    Oxidation: N-oxides of the ethylamino group.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate serves as a building block for the synthesis of more complex molecules. It is used in the development of new ligands for catalysis and as an intermediate in the synthesis of heterocyclic compounds.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential to modulate biological pathways involved in diseases such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds with active sites, while the piperazine ring provides structural rigidity. The pyridine moiety can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Substituent at Pyridine 3-Position Molecular Weight (g/mol) Key Features References
Target Compound Ethylamino (-NHCH₂CH₃) 306.41* Enhanced hydrogen bonding potential; moderate lipophilicity
A9 () Trifluoromethyl (-CF₃) 332.15 Electron-withdrawing group; increased metabolic stability
Compound 5 () Cyano (-CN) N/A High polarity; potential for nucleophilic substitution
C11 () 1,3,4-Thiadiazol-2-yl N/A Heterocyclic extension; improved π-π stacking interactions
C5 () 5-Methoxypyrazin-2-yl N/A Expanded aromatic system; possible kinase selectivity
Compound () 6-Chloro-3-nitro 355.75 Electrophilic nitro group; reactivity in reduction reactions

*Molecular weight calculated based on formula C₁₆H₂₆N₄O₂ (CAS: 946409-15-0; ).

Physicochemical Properties

  • Lipophilicity : The tert-butyl group ensures consistent logP values (~2.5–3.5) across most analogs, favoring blood-brain barrier penetration.
  • Solubility: Ethylamino and cyano substituents increase aqueous solubility compared to hydrophobic groups like trifluoromethyl .

Biological Activity

Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential as an antibacterial agent and its role as an intermediate in the synthesis of various pharmaceuticals. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17_{17}H28_{28}N4_4O2_2
  • Molecular Weight : 316.44 g/mol
  • CAS Number : 77279-24-4

This compound features a piperazine core substituted with a pyridine moiety, which is known to enhance biological activity through various mechanisms.

1. Inhibition of Efflux Pumps

Research indicates that compounds similar to this compound can act as allosteric inhibitors of the AcrAB-TolC efflux pump in Escherichia coli. This pump is responsible for multidrug resistance, and inhibition can restore the efficacy of antibiotics. The compound binds to a unique site within the AcrB protein, enhancing the activity of various antibiotics such as ciprofloxacin and tetracycline by preventing their expulsion from bacterial cells .

2. Antimicrobial Activity

In vitro studies have demonstrated that this class of compounds exhibits significant antimicrobial properties. The introduction of an ethylamino group at the pyridine position enhances interaction with bacterial targets, thereby increasing potency against resistant strains. For instance, derivatives have shown improved Minimum Inhibitory Concentrations (MICs) against E. coli compared to non-substituted analogs .

Table 1: Biological Activity Data

Compound NameMIC (µg/mL)Target OrganismMechanism of Action
This compound< 50E. coliAcrB efflux pump inhibition
BDM91270 (related compound)> 500E. coliNo intrinsic antibacterial activity
BDM88832 (optimized derivative)< 25E. coliEnhanced AcrB binding

The data indicates that this compound is significantly more effective than its predecessors in combating resistant bacterial strains.

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that modifications to the piperazine and pyridine rings can improve absorption and bioavailability. However, toxicity studies are crucial for determining safety profiles. Preliminary data indicate that while the compound exhibits low toxicity in vitro, further studies on animal models are necessary to confirm safety .

Q & A

Q. What are the common synthetic routes for Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate?

The compound is typically synthesized via coupling reactions. For example:

  • Buchwald-Hartwig amination : Using tert-butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate and ethylamine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), Xantphos as a ligand, and Cs₂CO₃ as a base in dioxane at elevated temperatures (~100°C) .
  • Cross-coupling : Tert-butyl 4-(3-iodopyridin-2-yl)piperazine-1-carboxylate reacts with ethylamine derivatives under Suzuki-Miyaura conditions, optimized with Pd(PPh₃)₄ and Na₂CO₃ in acetonitrile/water . Purification often involves automated flash column chromatography (e.g., 5–15% EtOAc in CH₂Cl₂) .

Q. How is the compound characterized spectroscopically?

Structural confirmation relies on:

  • ¹H NMR : Key peaks include δ 1.48 ppm (tert-butyl group), 3.10–3.61 ppm (piperazine protons), and aromatic pyridine signals (e.g., δ 7.19 ppm for coupling patterns) .
  • LCMS (ES+) : Molecular ion peaks (e.g., m/z 348.1 [M+H]⁺) and fragmentation patterns validate purity .
  • IR spectroscopy : Functional groups like carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) are monitored .

Q. What are the critical handling and safety considerations?

  • GHS Classification : Acute oral toxicity (Category 4; H302). Use PPE (gloves, lab coat) and work in a fume hood .
  • Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Key parameters include:

  • Catalyst loading : Pd₂(dba)₃ at 5–10 mol% improves coupling efficiency .
  • Solvent choice : Dioxane or acetonitrile enhances solubility of intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 3 hours at 100°C vs. 16 hours conventionally) .
  • Workup : Silica gel chromatography with gradients (e.g., 0–80% EtOAc in petroleum ether) maximizes purity .

Q. How do structural modifications impact biological activity?

  • Piperazine ring substitution : Introducing electron-withdrawing groups (e.g., chloro, fluoro) at the pyridine moiety enhances receptor binding affinity .
  • tert-Butyl deprotection : Cleavage with HCl/dioxane generates free piperazine, critical for enzyme inhibition studies (e.g., kinase assays) .
  • SAR studies : Pyridine-to-quinoline substitution (e.g., int-21 in ) improves efflux pump inhibition in bacterial models .

Q. What analytical methods resolve contradictions in reported data (e.g., yield variability)?

  • Reaction monitoring : Use TLC/HPLC to track intermediate formation (e.g., Rf values in 25:1 EtOAc/MeOH) .
  • Controlled variable testing : Compare catalyst systems (e.g., Pd(OAc)₂ vs. PdCl₂) or bases (Cs₂CO₃ vs. K₃PO₄) to identify yield-limiting factors .
  • Batch consistency : Reproduce conditions from high-yield protocols (e.g., 91% yield in using XPhos ligand) .

Q. What mechanistic insights exist for its biological interactions?

  • Enzyme inhibition : The piperazine-pyridine scaffold mimics ATP-binding motifs in kinases, validated via X-ray crystallography .
  • Receptor binding : Molecular docking studies suggest hydrogen bonding between the ethylamino group and Asp/Glu residues in G-protein-coupled receptors .
  • Efflux pump modulation : In K. pneumoniae, the compound disrupts proton motive force, enhancing antibiotic efficacy (e.g., ciprofloxacin) .

Q. How is computational modeling used in its drug development?

  • DFT calculations : Predict reactive sites for electrophilic substitution (e.g., C-5 on pyridine) .
  • MD simulations : Assess membrane permeability (logP ~2.5) and blood-brain barrier penetration .
  • ADMET profiling : Use tools like SwissADME to optimize solubility (>50 µg/mL) and reduce hepatotoxicity risks .

Q. Methodological Recommendations

  • Synthesis Troubleshooting : If yields drop below 40%, check ligand purity (e.g., Xantphos vs. SPhos) or degas solvents to prevent Pd catalyst oxidation .
  • Data Reproducibility : Document reaction parameters (e.g., microwave power, stirring rate) meticulously .
  • Biological Assays : Pair SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to validate binding kinetics and thermodynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.